Product packaging for 2-Iodoazulene(Cat. No.:CAS No. 36044-41-4)

2-Iodoazulene

Cat. No.: B3051789
CAS No.: 36044-41-4
M. Wt: 254.07 g/mol
InChI Key: XASHWDKOJUHIRT-UHFFFAOYSA-N
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Description

2-Iodoazulene (CAS 36044-41-4) is a high-value halogenated derivative of azulene, serving as a crucial synthetic intermediate in organic chemistry and materials science research. This compound is particularly valued for its role in cross-coupling reactions, facilitated by the iodine substituent, which allows for further functionalization of the azulene core. The azulene structure is a non-alternating, non-benzenoid bicyclic hydrocarbon of significant interest due to its unique electronic properties and distinctive blue color. Researchers utilize this compound as a key precursor for the synthesis of more complex azulene derivatives. A demonstrated efficient synthesis involves a two-step process starting from azulene itself, beginning with an iridium-catalyzed C–H borylation to form an azulen-2-ylboronic acid pinacol ester, followed by iododeboronation using a stoichiometric amount of copper(I) iodide . This methodology can also be successfully applied to analogous azulene compounds, underscoring the versatility of this compound as a building block . Key Identifiers: • CAS Number: 36044-41-4 • Molecular Formula: C 10 H 7 I • Molecular Weight: 254.07 g/mol Handling & Storage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for detailed handling and hazard information. The product may require cold-chain transportation and appropriate storage conditions to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7I B3051789 2-Iodoazulene CAS No. 36044-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoazulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7I/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASHWDKOJUHIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467748
Record name 2-iodoazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36044-41-4
Record name 2-iodoazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodoazulene

The synthesis of 2-iodoazulene has been approached through several distinct routes, leveraging advancements in transition metal catalysis and organometallic chemistry.

Iododeboronation of Azulen-2-ylboronic Acid Pinacol (B44631) Esters

A highly effective and widely adopted strategy for synthesizing this compound involves the iododeboronation of azulen-2-ylboronic acid pinacol esters. This approach typically proceeds in two main stages: the preparation of the boronic ester precursor, followed by its conversion to the iodoazulene.

The azulen-2-ylboronic acid pinacol ester is commonly synthesized via the direct C-H borylation of azulene (B44059) or its derivatives. This method utilizes iridium catalysts to selectively functionalize the C-H bond at the C-2 position of the azulene core. For instance, the iridium-catalyzed C-H borylation of azulene with bis(pinacolato)diboron (B136004) (B2(pin)2) has been reported to yield azulen-2-ylboronic acid pinacol ester in good yields rsc.orgnih.govepa.gov. Specifically, the borylation of 6-tert-butylazulene using an iridium(I) catalyst afforded the corresponding azulen-2-ylboronic acid pinacol ester in 66% isolated yield rsc.org. Similarly, direct borylation of azulene itself has been shown to produce a mixture of 2- and 1-borylated azulenes, with the 2-isomer being the major product (70% yield) nih.gov. This iridium-catalyzed C-H activation strategy offers a regioselective route to the crucial boronic ester intermediate, which is otherwise challenging to functionalize directly at the C-2 position epa.govjst.go.jp.

Table 2.1.1.1: Iridium-Catalyzed C-H Borylation for Azulen-2-ylboronic Acid Pinacol Ester Synthesis

SubstrateCatalyst SystemBoron SourceProductYieldCitation(s)
AzuleneIridium catalystB2(pin)2Azulen-2-ylboronic acid pinacol ester70% nih.gov
6-tert-butylazuleneIridium(I)-catalyzedB2(pin)26-tert-butylazulen-2-ylboronic acid pinacol ester66% rsc.org

Following the synthesis of azulen-2-ylboronic acid pinacol ester, the subsequent step involves its conversion to this compound through an iododeboronation reaction. This transformation is efficiently mediated by copper(I) iodide (CuI) researchgate.netresearchgate.netnih.govfigshare.comacs.orgacs.orgacs.orgyamaguchi-u.ac.jp. The reaction proceeds by replacing the boronic ester group with an iodine atom, typically under mild conditions. This two-step sequence, starting from azulene, provides a convenient and direct pathway to this compound researchgate.netresearchgate.netnih.govfigshare.comacs.orgacs.orgacs.orgyamaguchi-u.ac.jp. Copper-mediated halodeboronation of aryl boronic esters is a well-established methodology, often proceeding via a Chan–Lam type mechanism or related pathways nih.govthieme-connect.comacs.orgacs.orgnih.gov.

Iridium-Catalyzed C-H Borylation of Azulene as Precursor Synthesis

Early Approaches to 2-Halogenoazulenes (e.g., Nozoe's Methodology)

Historically, the functionalization of the azulene core, particularly at the C-2 position, was a significant challenge. Early methodologies, including those developed by Nozoe and his collaborators, explored various routes to halogenated azulenes. These approaches often involved nucleophilic aromatic substitution reactions on pre-functionalized azulenes, such as 2-chloroazulenes, with amines or arylhydrazines, which could then be further transformed nih.govrloginconsulting.com. While direct electrophilic halogenation of azulene can occur, it often leads to mixtures of isomers or polyhalogenated products, making selective synthesis of this compound difficult mdpi.com. Nozoe's work also contributed to the synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones, which could be converted to 2-amino- and 2-hydroxyazulene (B91678) derivatives, serving as precursors for other functional groups nih.govrloginconsulting.com.

Direct Lithiation of 1,3-Dichloroazulene as a Precursor Route

Another synthetic avenue involves the use of 1,3-dichloroazulene as a starting material. Through direct lithiation, typically at low temperatures, or via halogen-lithium exchange from 1,3-dichloro-2-iodoazulene, organometallic azulene species can be generated researchgate.netthieme-connect.com. These highly reactive intermediates, such as 2-azulenyl lithium or magnesium reagents, can then be quenched with electrophilic iodine sources to yield this compound researchgate.netthieme-connect.com. The preparation of metalated azulenes from 1,3-dichloroazulene itself, or from the more substituted 1,3-dichloro-2-iodoazulene via iodine-lithium exchange, represents a strategy for accessing the C-2 functionalized azulene system researchgate.netthieme-connect.com.

Synthesis of Polyiodinated Azulenes (e.g., 1,3-Dichloro-2-iodoazulene, 2,6-Diiodoazulene)

Beyond the synthesis of mono-iodinated azulenes, methods for preparing polyiodinated azulenes have also been developed. For instance, the synthesis of 1,3-dichloro-2-iodoazulene has been reported molaid.com. The preparation of 2,6-diiodoazulene has also been described, often following established literature procedures researchgate.net. Furthermore, the use of N-iodosuccinimide (NIS) for the double iodination of substituted azulenes has been shown to provide polyiodinated products in high yields, ranging from 84% to 98% rsc.org. These polyiodinated azulenes serve as valuable precursors for further cross-coupling reactions, enabling the construction of extended π-systems and complex azulene-based architectures.

Table 2.1.4: Synthesis of Polyiodinated Azulenes

Substrate(s)Reagent(s)Product(s)YieldCitation(s)
Azulene derivativesN-iodosuccinimide (NIS)Polyiodinated azulenes (e.g., 7a-7c)84-98% rsc.org
AzuleneBromine (Br2) in acetic acid3-Bromo-1,5- and -1,7-azulenequinonesca. 80% oup.com
1,3-DichloroazuleneNot specified (precursor to 1,3-dichloro-2-iodoazulene)1,3-Dichloro-2-iodoazuleneN/A molaid.com
Precursor for 2,6-polyazulene (e.g., 2,6-diiodoazulene)Not specified2,6-DiiodoazuleneN/A researchgate.net

Compound List:

this compound

Azulene

Azulen-2-ylboronic Acid Pinacol Ester

1,3-Dichloroazulene

1,3-Dichloro-2-iodoazulene

2,6-Diiodoazulene

6-tert-butylazulene

2-Halogenoazulenes

2-Formylazulene

2-Styrylazulene

Azulene-2-carboxamide

2-Azulenyl lithium

2-Azulenyl magnesium

Azulen-2-ylboronate

2-Aminoazulene

2-Hydroxyazulene

2-Chloroazulene

3-Bromo-1,5-azulenequinone

3-Bromo-1,7-azulenequinone

1,5-Diacetoxy-3-bromoazulene

1,7-Diacetoxy-3-bromoazulene

3-(3-bromo-1-azulenyl)-1,5-azulenequinone

3-(3-bromo-1-azulenyl)-1,7-azulenequinone

2-Bromoazulene

6-Bromoazulene

1-Ethynylazulene

6-tert-butyl-1,3-diiodoazulene

6-tert-butyl-1,3-diethynylazulene

2-Heteroarylazulenes

2-(4-pyridyl)azulene

2-Thienylazulene

2,2'-Bithiophene

Thieno[3,2-b]thiophene

Reactivity and Transformational Chemistry of 2 Iodoazulene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has profoundly impacted organic synthesis, providing powerful tools for carbon-carbon bond formation. 2-Iodoazulene readily engages in these reactions, allowing for the precise installation of various organic fragments and the creation of advanced materials with tailored electronic and optical properties.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This palladium-catalyzed reaction is exceptionally useful for constructing biaryl systems and other conjugated structures. This compound serves as an excellent electrophilic coupling partner in this reaction, enabling the synthesis of a wide array of 2-aryl and 2,2'-bisazulene derivatives.

Suzuki-Miyaura Coupling for Aryl and Biaryl Azulene (B44059) Formation

Coupling with Azulen-2-ylboronateIn Suzuki-Miyaura coupling reactions, this compound can also function as the electrophilic component when reacted with azulen-2-ylboronate. This strategy has been employed to construct poly(2-azulenyl)benzene systems, enabling the creation of extended conjugated architectures that incorporate multiple azulene units. The synthesis of azulen-2-ylboronate itself is often achieved through iridium-catalyzed C-H borylation of azulene or via the iododeboronation of the corresponding boronic acid pinacol (B44631) ester derived from this compound.

The Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for constructing π-conjugated systems, which are of significant interest for applications in organic electronics and optoelectronics.

Sonogashira Coupling for Alkynylation and π-Conjugated Systems

Synthesis of 2-Alkynyl Azulenesthis compound is a highly suitable substrate for the Sonogashira coupling with a variety of terminal alkynes. These transformations generally require a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (such as triethylamine (B128534) or diisopropylamine), and a solvent, often THF or DMF. Standard reaction conditions typically involve Pd(PPh₃)₂Cl₂ (around 5 mol%), CuI (around 2-5 mol%), and triethylamine in THF, often performed at room temperature or slightly elevated temperatures (up to 60 °C), leading to the formation of 2-alkynyl azulenes in good to excellent yields, typically ranging from 70-90%. The resulting 2-alkynyl azulenes are important building blocks for synthesizing extended π-conjugated molecules, including azulene-containing polymers and oligomers. The presence of the alkyne functionality also allows for subsequent chemical modifications, such as cycloaddition reactions or polymerization, which can lead to novel materials with tunable photophysical properties.

Data Tables

The following tables summarize typical reaction conditions and outcomes reported in the literature for the palladium-catalyzed cross-coupling reactions of this compound.

Table 1: Representative Suzuki-Miyaura Couplings of this compound

Reaction TypeCoupling PartnerProduct TypeTypical ConditionsYields (%)References
Suzuki-Miyaura CouplingArylboronic acid2-ArylazulenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C60-85
Suzuki-Miyaura CouplingAzulen-2-ylboronate2,2'-BisazulenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C>80
Suzuki-Miyaura CouplingArylboronic acidPoly(2-azulenyl)benzenePd catalyst, base, solvent, heatVariable

Table 2: Representative Sonogashira Couplings of this compound

Reaction TypeCoupling PartnerProduct TypeTypical ConditionsYields (%)References
Sonogashira CouplingTerminal Alkyne2-Alkynyl AzulenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT to 60 °C70-90

Compound List

this compound

2-Arylazulene

2,2'-Bisazulene

Azulen-2-ylboronate

2-Alkynyl Azulene

Arylboronic acid

Terminal Alkyne

Construction of Triple-Bond-Linked Anthracene (B1667546) Trimersresearchgate.net

This compound, or derivatives thereof, can serve as building blocks in the synthesis of extended conjugated systems, such as triple-bond-linked anthracene trimers. While direct use of this compound in this specific context is not explicitly detailed in the provided search results, the general strategy involves using halogenated aromatic compounds in Sonogashira cross-coupling reactions to form alkyne linkages. Research into anthracene trimers often employs diiodoanthracenes as key intermediates, which undergo Sonogashira coupling with terminal alkynes to build up the conjugated framework researchgate.netresearchgate.net. The synthesis of such trimers typically involves multi-step processes where halogenated aromatic units, including potentially azulene derivatives, are coupled via triple bonds. For instance, a linear anthracene trimer bearing iodo groups at both ends was synthesized through Sonogashira coupling of a diethynylanthracene with a diiodoanthracene intermediate researchgate.net. This highlights the general applicability of iodo-aromatics in constructing such complex architectures.

Negishi Cross-Coupling with Organozinc and Organomagnesium Reagentsrsc.orgcore.ac.ukorganic-chemistry.org

The Negishi cross-coupling reaction is a highly versatile method for forming carbon-carbon bonds, utilizing organozinc reagents and catalyzed by palladium or nickel complexes organic-chemistry.orgwikipedia.orgsigmaaldrich.com. This compound is a suitable substrate for Negishi coupling, allowing the introduction of various organic fragments onto the azulene core. The reaction typically involves the coupling of an organozinc halide (R'ZnX) with an organic halide (R-X), where R-X is often an aryl or vinyl halide, catalyzed by a palladium(0) or nickel(0) species organic-chemistry.orgwikipedia.org.

The preparation of azulenylzinc reagents from iodoazulenes via halogen-metal exchange, followed by Negishi coupling, has been successfully demonstrated. This strategy allows for the introduction of functionalized aryl and sensitive heterocyclic substituents onto the azulene moiety researchgate.netcore.ac.uk. For example, this compound has been used in Negishi coupling reactions with organozinc compounds to form C-C bonds, leading to functionalized azulene derivatives researchgate.netmdpi.com. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination wikipedia.orgnih.govwikipedia.org.

Formation of Heteroarylazulene Derivativescore.ac.uknih.gov

A significant application of the Negishi cross-coupling involving this compound is the synthesis of heteroarylazulene derivatives. By coupling this compound with heteroaryl organozinc reagents, or by using heteroaryl halides with azulenylzinc reagents, complex structures containing both azulene and heteroaromatic systems can be constructed researchgate.netcore.ac.ukmdpi.com. For instance, research has shown the synthesis of 2-(azulen-2-yl)benzo[b]furans starting from 2-ethynylphenol (B1266645) and this compound via Negishi coupling mdpi.com. Furthermore, the preparation of 2-thienylazulene derivatives has been achieved through the palladium-catalyzed direct cross-coupling of 2-haloazulenes with thiophene (B33073) derivatives researchgate.net. These reactions highlight the utility of this compound in creating advanced π-conjugated materials and molecules with potential applications in organic electronics and medicinal chemistry.

Buchwald-Hartwig Amination in Azulene Functionalizationorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between amines and aryl halides or pseudohalides libretexts.orgwikipedia.orgnih.gov. While specific examples of the Buchwald-Hartwig amination directly applied to this compound are not extensively detailed in the provided search results, the general principle applies to aryl halides like this compound. This reaction allows for the direct introduction of amine functionalities onto the azulene core, leading to the formation of aryl amine derivatives of azulene. The reaction typically involves a palladium catalyst, a suitable ligand (e.g., phosphines), and a base, facilitating the coupling of the amine with the aryl halide libretexts.orgwikipedia.org. This method is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science, and could be extended to functionalize the azulene scaffold with diverse amino groups.

Mechanistic Aspects of Cross-Coupling Reactionsorganic-chemistry.org

The palladium-catalyzed cross-coupling reactions, including Negishi and Buchwald-Hartwig amination, generally proceed through a catalytic cycle involving palladium intermediates in different oxidation states wikipedia.orgnih.govwikipedia.orgyoutube.comd-nb.info.

Oxidative Addition Pathwaysorganic-chemistry.org

The first key step in the catalytic cycle is the oxidative addition of the organic halide (e.g., this compound) to a low-valent palladium(0) catalyst wikipedia.orgnih.govyoutube.com. This process involves the insertion of the palladium(0) species into the carbon-halogen bond, forming a palladium(II) intermediate wikipedia.orgnih.govyoutube.com. The rate of oxidative addition is generally dependent on the nature of the halide, with iodides reacting faster than bromides, which react faster than chlorides wikipedia.orgnih.gov. The mechanism of oxidative addition can vary depending on the palladium catalyst and ligands used, with pathways involving associative displacement of a ligand or dissociation of a ligand followed by addition being observed youtube.comnih.govrsc.org. For aryl iodides, associative displacement of a phosphine (B1218219) ligand from the Pd(0) complex is a common pathway nih.govrsc.org.

Transmetalation Stepsorganic-chemistry.org

Following oxidative addition, the palladium(II) intermediate undergoes transmetalation, where the organic group from the organometallic reagent (e.g., organozinc in Negishi coupling) is transferred to the palladium center wikipedia.orgnih.govnih.govillinois.edursc.org. In the Negishi coupling, the organozinc reagent transfers its organic moiety to the palladium(II) halide complex, forming a new palladium(II) complex with two organic substituents and a zinc halide byproduct wikipedia.orgillinois.edursc.org. This step is often rate-limiting in Negishi coupling reactions rsc.org. The efficiency of transmetalation can be influenced by the nature of the organozinc reagent, the solvent, and the presence of additives like LiCl or LiBr, which can help break up zinc aggregates and generate more reactive zincate species illinois.edu. Research has also revealed the possibility of a second transmetalation step, which can compete with reductive elimination and lead to homocoupling or dehalogenation products nih.gov.

Reductive Elimination Processesmdpi.com

Reductive elimination is a fundamental transformation in organometallic chemistry, characterized by the expulsion of two ligands from a metal center. This process results in the formation of a new bond between the eliminated ligands and a decrease in the metal's oxidation state by two units numberanalytics.comlibretexts.orglibretexts.org. It is often considered the reverse of oxidative addition numberanalytics.comlibretexts.orglibretexts.org. Typically, reductive elimination requires the two ligands to be eliminated to be in a cis configuration relative to each other on the metal center libretexts.orgilpi.com. While reductive elimination is a critical step in many catalytic cycles and synthetic strategies, specific documented instances directly involving this compound undergoing reductive elimination are not detailed within the provided literature snippets for this specific subsection. The general principles apply to metal complexes that might be formed from this compound derivatives.

Formation of Organometallic Intermediates

The reactivity of this compound as a precursor to organometallic intermediates is a significant aspect of its synthetic utility. These intermediates, particularly organolithium and organomagnesium species, can be readily generated via halogen-metal exchange and subsequently employed in a variety of transformations.

Generation of 2-Azulenyl Lithium Reagentsilpi.com

2-Azulenyl lithium reagents can be efficiently prepared from this compound through halogen-metal exchange reactions researchgate.netnii.ac.jpjst.go.jpresearchgate.net. This process typically involves treating this compound with strong organometallic bases such as n-butyllithium (n-BuLi) or lithium tri(n-butyl)magnesate at low temperatures researchgate.netresearchgate.net. The iodine atom is exchanged for a lithium or magnesium atom, generating the corresponding 2-azulenyl organometallic species researchgate.netresearchgate.net. For instance, 1,3-dichloro-2-iodoazulene has been shown to undergo iodine-lithium exchange to yield the respective azulenyl-lithium reagent researchgate.net.

Table 1: Generation of 2-Azulenyl Lithium Reagents

Starting MaterialReagentProductNotes
This compoundn-Butyllithium (n-BuLi)2-Azulenyl LithiumHalogen-metal exchange at low temperature researchgate.netnii.ac.jpjst.go.jpresearchgate.net
This compoundLithium tri(n-butyl)magnesate2-Azulenyl Magnesium (via Li exchange)Halogen-metal exchange at low temperature researchgate.netresearchgate.net
1,3-Dichloro-2-iodoazulenen-Butyllithium (n-BuLi)1,3-Dichloro-2-azulenyl LithiumHalogen-lithium exchange researchgate.net

Reactivity with Electrophiles (e.g., Di(2-azulenyl)ketone)ilpi.com

The organometallic intermediates derived from this compound, such as 2-azulenyl lithium reagents, exhibit versatile reactivity with various electrophiles researchgate.netresearchgate.net. These include participation in cross-coupling reactions, such as the Negishi coupling, where functionalized aryl and heterocyclic substituents are introduced onto the azulene moiety researchgate.netresearchgate.net. For example, 2-azulenyl lithium can react with appropriate electrophilic partners to form new carbon-carbon bonds. While specific reactions with di(2-azulenyl)ketone as an electrophile are not detailed in the provided literature snippets, the general reactivity pattern of these organometallic species suggests they would readily react with carbonyl compounds or other electrophilic centers jst.go.jpsemanticscholar.org. The generated 2-azulenyl lithium reagents serve as potent nucleophiles, enabling the synthesis of a wide array of substituted azulene derivatives researchgate.netresearchgate.net.

Other Functionalization Reactions

Intramolecular C-O Bond Formationlibretexts.org

Intramolecular C-O bond formation represents a valuable strategy for constructing cyclic ether structures. In the context of azulene chemistry, such transformations have been explored. Specifically, sequential iridium-catalyzed C(2)-bromoarylation of azulene-1-carboxylic acids with di(2-bromoaryl)iodonium salts, followed by copper(I)-mediated intramolecular C-O bond formation, has been reported to yield tetracyclic azulenolactones researchgate.net. In this process, the initial bromoarylation occurs regioselectively at the 2-position of the azulene-1-carboxylic acid, generating a 2-(2-bromoaryl)azulene-1-carboxylic acid intermediate, which then undergoes cyclization to form the C-O bond researchgate.net.

Table 2: Intramolecular C-O Bond Formation in Azulene Derivatives

Starting MaterialsCatalyst/MediatorIntermediate FormedProduct TypeYield/Notes
Azulene-1-carboxylic acids, Di(2-bromoaryl)iodonium saltsIr-catalyzed C(2)-bromoarylation, Cu(I)-mediated cyclization2-(2-bromoaryl)azulene-1-carboxylic acidsTetracyclic AzulenolactonesRegioselective arylation at C(2), subsequent cyclization researchgate.net

Reaction with Dichlorodimethylsilane (B41323) and Subsequent Cyclizationumb.edu

This compound can participate in reactions involving silicon-containing reagents, leading to cyclized products. Specifically, the reaction of this compound with dichlorodimethylsilane has been reported to yield a diazulenylsilane precursor mdpi.com. This precursor can then undergo subsequent cyclization under Vilsmeier formylation conditions, affording the desired bridged azulene structures with good yields mdpi.com. This methodology provides a route to silicon-bridged diazulenylmethyl cations.

Table 3: Reaction of this compound with Dichlorodimethylsilane

Reactant 1Reactant 2Intermediate FormedCyclization ConditionsProduct TypeYield/Notes
This compoundDichlorodimethylsilaneDiazulenylsilane (48.2)Vilsmeier formylationSi-bridged diazulenylmethyl cations mdpi.comGood yields reported mdpi.com

Compound List:

The following chemical compounds are mentioned in this article:

this compound

2-Azulenyl Lithium Reagents

Di(2-azulenyl)ketone

Diazulenylsilane

Dichlorodimethylsilane

Azulene-1-carboxylic acids

Di(2-bromoaryl)iodonium salts

Tetracyclic Azulenolactones

n-Butyllithium (n-BuLi)

Lithium tri(n-butyl)magnesate

1,3-Dichloro-2-iodoazulene

2-Azulenyl Magnesium

Advanced Spectroscopic Analysis of 2 Iodoazulene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, offering detailed information about the connectivity and environment of atomic nuclei.

1H NMR and 13C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for identifying the unique chemical environments of hydrogen and carbon atoms within 2-iodoazulene and its derivatives. The ¹H NMR spectrum reveals the number of distinct proton environments and their coupling patterns, providing information about adjacent protons. The ¹³C NMR spectrum, typically acquired with proton decoupling, displays signals for each unique carbon atom, with chemical shifts highly sensitive to the electronic environment, including the influence of substituents like iodine. The wide range of ¹³C chemical shifts (0-220 ppm) compared to ¹H shifts (0-12 ppm) often leads to better resolution and less signal overlap, facilitating the analysis of complex structures libretexts.org. The presence of an iodine atom, being an electronegative substituent, is expected to influence the chemical shifts of nearby carbon and proton signals. For instance, carbons closer to the iodine atom will generally experience deshielding, leading to higher chemical shifts.

While specific ¹H and ¹³C NMR data for this compound itself are not directly detailed in the provided search results, studies on related compounds and general principles of NMR spectroscopy highlight its utility. For example, the ¹³C NMR spectrum of 2-iodobutane (B127507) shows distinct signals for its four carbon atoms, with shifts influenced by the iodine atom's electronegativity docbrown.info. Similarly, research on other substituted azulenes would provide comparative data for structural assignments.

1H-13C Heteronuclear Multiple Quantum Coherence (HMQC) Spectroscopy

HMQC is a powerful two-dimensional NMR technique that establishes direct correlations between protons and the carbons to which they are directly bonded (one-bond ¹JCH coupling) libretexts.orglibretexts.orgcolumbia.edu. This method is crucial for definitively assigning ¹H and ¹³C signals by linking specific proton resonances to their corresponding carbon atoms. In a typical HMQC spectrum, the ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other, with cross-peaks indicating a direct ¹H-¹³C bond. This technique is particularly useful when ¹H or ¹³C spectra show overlapping signals, as the 2D correlation helps to resolve ambiguities and confirm structural assignments libretexts.orgresearchgate.net. For this compound, HMQC would be instrumental in confirming which protons are attached to which carbons, thereby solidifying the structural elucidation derived from 1D NMR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within molecules, primarily π → π* and n → π* transitions, which are sensitive to the extent of conjugation and the presence of chromophores msu.edulibretexts.orgshu.ac.uk. Azulene (B44059), a non-benzenoid aromatic hydrocarbon, is known for its distinct color due to its extended π-electron system, and substitution, such as iodination, can significantly alter its electronic absorption properties.

Analysis of Absorption Wavelengths and Excitation Energies

UV-Vis spectroscopy provides information about the wavelengths at which a compound absorbs light (λmax) and the energy required for these electronic excitations. These values are characteristic of the molecule's electronic structure. For this compound, UV-Vis spectroscopy would reveal characteristic absorption bands corresponding to the electronic transitions within the azulene core, potentially modified by the presence of the iodine substituent. Studies on polyazulenes, for instance, have used UV-Vis spectroscopy to characterize their electronic properties, comparing them to unsubstituted azulene researchgate.netresearchgate.net. The absorption wavelengths are directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) msu.edu.

Derivative Spectroscopy Techniques in UV-Vis Analysis

Derivative spectroscopy involves applying mathematical differentiation to absorbance spectra. This technique can enhance the resolution of overlapping bands, suppress baseline drift, and improve the detection of subtle spectral features pion-inc.comwhoi.edutechnologynetworks.com. For complex molecules like substituted azulenes, where multiple electronic transitions might occur closely in the UV-Vis spectrum, derivative UV-Vis spectroscopy can be invaluable for deconvoluting these bands and obtaining more precise information about individual electronic transitions or the presence of multiple chromophores. It can also be useful for analyzing mixtures or samples with scattering issues pion-inc.com.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending of bonds). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹). For this compound, IR spectroscopy would confirm the presence of C-H stretching and bending modes associated with the aromatic rings, as well as C=C stretching vibrations within the azulene system. The C-I stretching vibration typically appears in the far-IR region, often below 600 cm⁻¹, and might be less prominently observed or assigned in standard mid-IR spectra wisc.edu.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering) at different frequencies. The frequency shift corresponds to the vibrational energy levels of the molecule wikipedia.orghoriba.comlibretexts.orgspectroscopyonline.com. Raman spectroscopy is particularly useful for identifying vibrations that are not IR-active, or for studying specific bonds, such as metal-ligand bonds, which may have weak IR absorptions libretexts.org. For this compound, Raman spectroscopy would provide complementary vibrational data, confirming the presence of aromatic ring vibrations and potentially offering insights into the C-I bond's vibrational characteristics. Studies comparing IR and Raman data for similar aromatic systems often reveal distinct and complementary information about the molecular structure researchgate.net.

Characterization of Vibrational Modes

Infrared (IR) spectroscopy is fundamental for identifying functional groups and characterizing the vibrational modes of a molecule wikipedia.org, libretexts.org, tanta.edu.eg. Molecules vibrate in specific ways, known as vibrational modes, which include stretching and bending motions of chemical bonds wikipedia.org, libretexts.org, libretexts.org. For a vibrational mode to be "IR active," it must involve a change in the molecule's dipole moment tanta.edu.eg. The absorption of IR radiation at specific frequencies corresponds to the energy required to transition a molecule from a lower to a higher vibrational energy state libretexts.org. Different functional groups within a molecule, such as the C-H, C-C, and C-I bonds expected in this compound, absorb IR radiation at characteristic frequencies, allowing for their identification and the study of their molecular environment libretexts.org, tanta.edu.eg. While specific vibrational frequencies for this compound are not detailed here, IR spectroscopy would reveal characteristic absorptions related to the azulene core and the carbon-iodine bond.

Advanced IR Techniques (e.g., AFM-IR, QCL-IR, O-PTIR)

Advanced IR techniques have emerged to overcome the spatial resolution limitations of conventional IR microscopy, which is typically limited by the diffraction of infrared light to a few micrometers bruker.com.

Atomic Force Microscopy-Infrared (AFM-IR): This technique combines Atomic Force Microscopy (AFM) with IR spectroscopy to achieve nanoscale IR absorption mapping and spectroscopy attocube.com, bruker.com. AFM-IR detects the photothermal expansion of sample surfaces induced by pulsed IR illumination, enabling chemical identification at resolutions as fine as 10-30 nm attocube.com, bruker.com. The use of tunable Quantum Cascade Lasers (QCLs) as IR sources has significantly enhanced the speed and sensitivity of AFM-IR laserfocusworld.com, bruker.com.

Optical Photothermal IR (O-PTIR) Spectroscopy: O-PTIR microscopy also overcomes the IR diffraction limit by using a tunable mid-IR pulsed QCL to generate a photothermal response from the sample. This response is then detected by a colinear visible probe laser laserfocusworld.com, photothermal.com, photothermal.com. The spatial resolution in O-PTIR is determined by the diffraction-limited spot size of the visible laser, typically around 500 nm, making it independent of the IR wavenumber photothermal.com, photothermal.com. This technique can provide FTIR-quality spectra in a non-contact reflection mode photothermal.com.

Quantum Cascade Lasers (QCLs): QCLs are crucial for these advanced techniques, serving as tunable, pulsed IR laser sources that revolutionize IR microscopy by eliminating the need for complex interferometric detection laserfocusworld.com.

These advanced methods offer enhanced spatial resolution and sensitivity, making them valuable tools for analyzing complex organic molecules like this compound at the nanoscale.

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of compounds. High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly powerful.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) with high precision, providing "exact masses" to several decimal places . This capability allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different compositions . HRMS is vital for confirming molecular structures and identifying unknown compounds . For instance, studies have used HRMS to fully characterize synthesized compounds, including this compound derivatives researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a "soft ionization" technique that efficiently produces ions from analytes, often in solution, with minimal fragmentation wikipedia.org. This is particularly advantageous for larger or more sensitive molecules, as it typically preserves the molecular ion, facilitating molecular weight determination wikipedia.org. ESI can produce multiply-charged ions, extending the detectable mass range wikipedia.org. When coupled with tandem mass spectrometry (ESI-MS/MS), it provides detailed structural information through the analysis of fragment ions mtoz-biolabs.com. ESI-MS is frequently coupled with liquid chromatography (LC-MS) for comprehensive analysis mtoz-biolabs.com, wikipedia.org.

Table 1: Illustrative HR-ESI-MS Data

This table demonstrates the precision of HR-ESI-MS in determining molecular composition, comparing calculated exact masses with experimentally found values. While specific data for this compound is not presented here, this format is representative of the analytical output.

Analyte/Ion TypeChemical FormulaCalculated Exact Mass (m/z)Found Exact Mass (m/z)
Illustrative Ion (e.g., [M+Na]+)C₁₂H₁₈O₄Na249.1097249.1094

Note: The data presented is illustrative, based on typical HR-ESI-MS reporting for a hypothetical compound. researchgate.net

Electrochemical Analysis

Electrochemical methods provide critical insights into the redox behavior and electronic properties of molecules, such as the energy gaps between their frontier molecular orbitals.

Cyclic Voltammetry for Redox Characteristics

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox properties of compounds wikipedia.org, libretexts.org, als-japan.com. In a CV experiment, the potential of a working electrode is systematically cycled, and the resulting current is measured, generating a cyclic voltammogram wikipedia.org, libretexts.org. This technique allows for the determination of oxidation and reduction potentials, the reversibility of redox processes, and information about electron transfer kinetics wikipedia.org, libretexts.org. For reversible redox couples, the separation between the anodic and cathodic peak potentials (ΔEₚ) provides insights into the number of electrons transferred wikipedia.org, als-japan.com.

Studies on azulene derivatives have revealed their rich redox behavior. For example, fused azulene systems have shown multiple oxidation waves, indicative of the formation of stable radical cations and dications acs.org. The potential at which these processes occur is highly dependent on the molecular structure and conjugation acs.org, researchgate.net.

Table 2: Redox Potentials of Selected Azulene Derivatives

This table summarizes observed redox potentials for various azulene-based compounds, illustrating the range of electrochemical activity. Specific potentials for this compound itself were not found in the provided snippets, but these values are representative for the class.

Compound Class/DescriptionRedox ProcessPotential (V vs. Ref.)Reference
Diazuleno[2,1-a:1,2-c]naphthalene derivativesTwo-step oxidation+0.22 to +0.71 acs.org
Certain Azulene DerivativesReduction-1.81 rsc.org
Certain Azulene DerivativesReduction-1.60 rsc.org
Azulene-based ene–diyne derivatives (e.g., 3, 5)Electrochemical reductionVisible color change observed nii.ac.jp

Determination of Electrochemical Energy Gaps

The electrochemical energy gap, often correlating with the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's electronic structure and potential applications in organic electronics rsc.org, . Cyclic voltammetry can be employed to estimate this gap indirectly. The electrochemical energy gap (EEG) is typically calculated from the onset potentials of the first oxidation and reduction waves .

Research on molecules incorporating azulene motifs has shown that structural modifications significantly influence these energy gaps. For instance, fully fused azulene systems have demonstrated narrower electrochemical energy gaps compared to partially fused analogues, which is attributed to the stabilization of both HOMO and LUMO energy levels rsc.org. This tuning of energy gaps is essential for designing materials with specific optoelectronic properties.

Table 3: Electrochemical Energy Gaps of Azulene-Containing Systems

Theoretical and Computational Studies on 2 Iodoazulene Systems

Electronic Structure Investigations

Investigating the electronic structure of 2-iodoazulene is fundamental to understanding its chemical reactivity, optical properties, and interactions. These studies typically involve quantum chemical calculations to map out electron density, molecular orbitals, and energy landscapes.

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for determining ground-state properties and predicting electronic excitations.

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resulting HOMO-LUMO energy gap. The HOMO represents the outermost orbital containing electrons, from which an electron can be excited, while the LUMO is the lowest energy orbital that can accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, electronic conductivity, and optical absorption properties ossila.com.

Studies on azulene (B44059) derivatives, which share the core azulene structure with this compound, have utilized DFT to calculate these parameters. For instance, related polycyclic aromatic hydrocarbons (PAHs) containing azulene units, such as the NPH series, have shown HOMO-LUMO gaps in the range of 1.41 to 2.45 eV chinesechemsoc.org. These values suggest a degree of electronic delocalization and potential for light absorption in the visible spectrum, characteristic of conjugated systems. While specific HOMO-LUMO values for this compound are not detailed in the provided snippets, DFT calculations are the standard approach for obtaining such data, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p) irjweb.com.

DFT calculations also provide detailed insights into the spatial distribution of electrons within molecular orbitals and how atomic orbitals interact to form these molecular orbitals. This includes identifying which atoms or functional groups contribute most significantly to the HOMO and LUMO, and how electron density is distributed across the molecule ossila.comunram.ac.id. For azulene derivatives, the electronic distribution is influenced by the fused five- and seven-membered rings, and substituents like iodine can further modify these distributions and orbital interactions royalsocietypublishing.orgresearchgate.net.

The LUMO distribution in azulene-based systems often shows delocalization across the nonalternating topologies of the fused rings chinesechemsoc.org. Understanding these orbital interactions is crucial for predicting reaction mechanisms, such as nucleophilic or electrophilic attacks, and for designing molecules with specific electronic or optical properties tum.dex-mol.net.

Ab initio quantum chemistry methods, meaning "from first principles," aim to solve the electronic Schrödinger equation using only fundamental physical constants and the properties of the system (like atomic numbers and electron counts) as input, without relying on empirical parameters wikipedia.orgnih.gov. These methods, which include Hartree-Fock (HF) and post-Hartree-Fock techniques such as Configuration Interaction (CI) and Coupled Cluster (CC), are known for their high accuracy in describing molecular properties wikipedia.orgnih.govresearchgate.net.

While DFT offers a good balance of accuracy and computational cost, ab initio methods can provide more rigorous and accurate descriptions of electron correlation and excited states, albeit at a higher computational expense nih.gov. These methods are employed when high precision is required for properties like bond energies, reaction barriers, and detailed electronic wavefunctions, which can then be used to derive other properties like orbital energies and electron distributions wikipedia.orgresearchgate.net.

Molecular simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are used to study the dynamic behavior and thermodynamic properties of molecular systems over time mit.eduwikipedia.org. MD simulations, in particular, involve numerically integrating Newton's equations of motion for each atom in a system, allowing researchers to observe atomic trajectories and derive properties like diffusion coefficients, viscosity, and conformational changes mit.edunih.gov.

While these methods are often applied to larger systems like proteins or materials, they can also be used to study the behavior of smaller molecules under various conditions, such as in solution or at interfaces. For this compound, molecular simulations could provide insights into its conformational flexibility, intermolecular interactions, and behavior in different environments, complementing static electronic structure calculations wikipedia.orgms-2.de.

The assessment of aromaticity is a cornerstone of organic chemistry, and computational methods play a significant role in this evaluation. The Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity github.iomdpi.com. NICS values are calculated by placing a virtual nucleus at the center of a ring (or other specific locations) and computing the magnetic shielding at that point, relative to tetramethylsilane (B1202638) (TMS) mdpi.com.

Negative NICS values typically indicate shielding, which is associated with diatropic ring currents characteristic of aromatic systems. Conversely, positive NICS values suggest deshielding, indicative of paratropic ring currents found in antiaromatic systems mdpi.comdiva-portal.org. Studies have shown that NICS values can be sensitive to the probe position (e.g., NICS(0), NICS(1), NICS(2)) and the level of theory used github.io.

Azulene itself has been studied using NICS, with calculations at the RB3LYP/6-311G** level of theory indicating potential polar structures and providing NICS(1) values researchgate.net. While specific NICS values for this compound are not detailed here, such calculations would reveal the extent to which the iodine substituent influences the aromatic character of the azulene core. It is important to note that NICS values should be interpreted cautiously, as other electronic effects can sometimes influence the results, and it is often beneficial to use multiple aromaticity descriptors mdpi.comdiva-portal.orgbeilstein-journals.org.

Compound List

This compound

Applications of 2 Iodoazulene in Advanced Materials and Synthetic Methodologies

Building Blocks for π-Conjugated Systems and Polycyclic Aromatic Hydrocarbons (PAHs)

The electron-rich nature and extended π-system of azulene (B44059) make it an attractive component for constructing advanced π-conjugated materials. 2-Iodoazulene serves as a key precursor for incorporating the azulene moiety into larger molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and organic electronic materials.

Synthesis of Azulene-Embedded PAHs

This compound readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, to form carbon-carbon bonds. These reactions are instrumental in synthesizing azulene-embedded PAHs, where the azulene unit is fused or attached to other aromatic systems nih.govresearchgate.net. For instance, coupling this compound with arylboronic acids or alkynes allows for the extension of the π-conjugation, leading to novel PAHs with unique electronic and optical properties mdpi.commdpi.com. Research has demonstrated the synthesis of azulene-fused linear polycyclic aromatic hydrocarbons, such as azuleno[2,1-a]naphthalene, through Suzuki-Miyaura coupling followed by Wittig condensation and subsequent cyclization mdpi.com. These extended PAHs often exhibit narrowed HOMO-LUMO band gaps and enhanced stability, making them promising for various applications nih.gov.

Table 1: Synthesis of Azulene-Embedded PAHs via Cross-Coupling Reactions

Reaction TypeCoupling Partner ExamplesCatalyst System (Typical)Resulting PAH TypeKey FeatureReference(s)
Suzuki-Miyaura CouplingArylboronic acids, HeteroarylboronatesPd(PPh₃)₄, Pd(dppf)Cl₂Azulene-aryl, Azulene-heteroarylExtended π-conjugation, Tunable electronics mdpi.commdpi.comresearchgate.net
Sonogashira CouplingTerminal AlkynesPd(0)/Cu(I) catalystsAzulene-alkynyl, Fused systemsLinear π-extension, Rigid structures mdpi.com
Stille CouplingOrganostannanesPd(0) catalystsAryl-azulene, Heteroaryl-azuleneVersatile C-C bond formation rhhz.net

Integration into Organic Electronic Materials (OPVs, OFETs, OLEDs)

The unique electronic structure of azulene, characterized by a large dipole moment and a non-alternant π-system, makes its derivatives highly attractive for organic electronic devices mdpi.comresearchgate.net. This compound is a crucial precursor for synthesizing azulene-containing small molecules and polymers used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) researchgate.netresearchgate.net.

In OPVs, azulene units can influence the energy levels (HOMO/LUMO) and charge separation efficiency mdpi.com. For OFETs, azulene-based materials have demonstrated promising charge transport properties, with some derivatives exhibiting high hole mobilities researchgate.netnsf.gov. For example, polymers incorporating 2,6-connected azulene units have shown unipolar n-type transistor performance with electron mobilities up to 0.42 cm²/V·s researchgate.net. In OLEDs, azulene derivatives can function as emitters or charge transport layers, contributing to tunable emission colors and improved device efficiency rhhz.netmdpi.com. The ability to fine-tune the electronic properties by functionalizing the azulene core via the 2-iodo position is key to optimizing device performance.

Table 2: Applications of Azulene Derivatives in Organic Electronics

Device TypeRole of Azulene MoietyKey Properties InfluencedPerformance Metrics (Examples)Synthesis Precursor (Example)Reference(s)
OPVElectron Acceptor/DonorHOMO/LUMO levels, Charge separationPower Conversion Efficiency (PCE) ~15.41% mdpi.com6-substituted Azulene mdpi.comresearchgate.netresearchgate.net
OFETSemiconductor ChannelCharge carrier mobility, π-π stackingHole mobility up to 0.29 cm²/V·s nsf.gov, Electron mobility up to 0.42 cm²/V·s researchgate.net2,6-connected Azulene, Biazulenes mdpi.comresearchgate.netnsf.gov
OLEDEmitter, Charge TransportEmission color, EfficiencyExternal Quantum Efficiency (EQE), LuminanceFunctionalized Azulenes rhhz.netmdpi.com

Design of Azulene-Based π-Functional Materials

Beyond electronics, this compound facilitates the design of diverse π-functional materials. The azulene core's unique electronic distribution and its ability to undergo reversible changes in conjugation upon external stimuli (e.g., acid-base treatment) make it suitable for applications in sensing, electrochromic devices, and molecular switches nih.govresearchgate.net. By attaching specific functional groups or extending the π-system through reactions at the 2-position of this compound, researchers can tailor properties such as redox potentials, absorption/emission spectra, and stimuli-responsiveness nih.govresearchgate.net. This allows for the creation of materials with tunable optical and electronic characteristics for advanced applications.

Precursors for Heterocycle-Substituted and Fused Azulenes

The reactivity of the iodine atom in this compound makes it an excellent precursor for synthesizing azulene derivatives substituted with or fused to heterocyclic rings. These compounds are of significant interest due to their potential applications in organic electronics and materials science mdpi.com. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Negishi coupling with heterocyclic zinc reagents, enable the introduction of nitrogen, sulfur, or oxygen-containing heterocycles onto the azulene core mdpi.commdpi.com.

For example, reactions of this compound with pyridyl zinc reagents yield 2-(4-pyridyl)azulene derivatives, which can be further functionalized mdpi.com. Synthesis of 2-heteroarylazulenes and azulene-fused heterocycles, such as those incorporating thiophene (B33073) or pyridine (B92270) rings, has been achieved, leading to materials with modified electronic and photophysical properties mdpi.commdpi.com. These heterocycle-fused systems are being explored for their potential as organic semiconductors and in optoelectronic devices.

Development of Novel Carbon Allotropes (e.g., Pentaheptite Architectures)

The exploration of novel carbon allotropes beyond graphene is a frontier in materials science. While direct synthesis of complex carbon structures using this compound is still an emerging area, azulene itself, with its fused pentagon-heptagon structure, is considered a fundamental unit for constructing carbon nanostructures with non-hexagonal rings nih.govacs.orgresearchgate.netchinesechemsoc.org. Research has explored using azulene-incorporated polymers as precursors for on-surface synthesis of sp²-carbon frameworks featuring multiple fused pentagon-heptagon pairs, termed "pentaheptite" architectures nih.govacs.org.

While this compound might not be directly used in current pentaheptite synthesis, its role as a building block for complex azulene-based precursors is significant. Theoretical studies suggest that pentaheptite structures could exhibit unique electronic properties, such as metallic conductivity and tunable band gaps researchgate.netchinesechemsoc.org. The ability to synthesize complex azulene derivatives from this compound could pave the way for their eventual use in constructing such advanced carbon materials.

Functionalization for Tunable Emission Properties

The intrinsic photophysical properties of azulene, including its characteristic blue color and fluorescence from the second excited state (S₂), can be significantly modified through functionalization rhhz.net. This compound provides a strategic point for introducing substituents that can tune the emission wavelength, intensity, and quantum yield.

By attaching electron-donating or electron-withdrawing groups, or by extending the π-conjugation through coupling reactions at the 2-position, the electronic transitions within the azulene molecule can be altered rhhz.net. This allows for the design of azulene-based fluorescent materials with tailored emission colors, potentially useful as fluorescent probes, dyes, or emitters in solid-state lighting rhhz.netjascoinc.com. Research into tuning the photoluminescence properties of azulene derivatives is ongoing, aiming to exploit its unique excited-state dynamics for advanced optical applications.

Table 3: Functionalization of Azulenes for Tunable Emission

Modification Strategy via this compoundEffect on Emission PropertiesPotential ApplicationsReference(s)
π-Conjugation ExtensionRed-shift of emission, Narrower band gapNIR emitters, Organic semiconductors mdpi.comnih.gov
Introduction of Electron Donors/AcceptorsTuning of emission color (blue-shift/red-shift), Quantum yieldFluorescent probes, Dyes, OLED emitters rhhz.net
Heterocycle FusionAltered electronic distribution, Modified photophysicsOrganic electronics, Luminescent materials mdpi.com
Incorporation into PolymersAggregation-induced emission, Tunable solid-state emissionSolid-state lighting, Sensors researchgate.netrsc.org

Compound Name List:

this compound

Azulene

Polycyclic Aromatic Hydrocarbons (PAHs)

Benz[a]azulenes

Azuleno[2,1-a]naphthalene

Azuleno[2,1-a]phenanthrene

Azuleno[2,1-a]anthracene

2,2'-Biazulene

Terazulene isomers

Thiophene

Thieno[3,2-b]thiophene

Pyridine

Pyrrole

Isocoumarins

Benzofurans

Pentaheptite architectures

Graphene

Boronitrene

Fullerenes

Carbon nanotubes

BODIPY fluorescents

Chalcone

Acridine Orange

Acridine Yellow

Alexa Fluor 488

Auramine O

BOBO-1

BO-PRO-1

Calcein

Coriphosphine O

BODIPY FL

Fluo-3

Green fluorescent protein (GFP)

Oxacarbocyanine dyes (DiO)

SYTO

SYTOX Green

Fluorescein isothiocyanate (FITC)

Applications in Radiolabeling Chemistry

Radiolabeling is a critical technique in medicine and drug research, enabling the tracking of molecules within biological systems or chemical reactions. This process involves replacing specific atoms in a molecule with their radioactive isotopes, allowing for detection and study using imaging equipment moravek.com. While direct applications of this compound in radiolabeling are not explicitly detailed in the provided literature, its utility as a synthetic intermediate suggests potential roles.

The synthesis of radiolabeled compounds often relies on efficient methods for introducing radioisotopes, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) moravek.com. Halogenated compounds, like this compound, are valuable precursors in cross-coupling reactions, which are widely used to construct complex molecular architectures researchgate.netacs.org. The iodine atom in this compound can be readily displaced or modified through various catalytic processes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) researchgate.netacs.org. These reactions are fundamental for attaching radiolabels or creating larger, functionalized molecules that can then be radiolabeled.

For instance, a common approach in radiolabeling involves using a precursor molecule that can be efficiently converted into a radiolabeled product. This compound, with its reactive C-I bond, could potentially be used in reactions that introduce radioisotopes, such as radioiodination or as a substrate in palladium-catalyzed reactions that incorporate radiolabeled fragments. The synthesis of 2-iodoazulenes themselves, often achieved through iododeboronation of azulen-2-ylboronic acid pinacol (B44631) esters, highlights the compound's role as an accessible building block researchgate.netacs.org. This accessibility is key for developing new radiotracers, where efficient synthesis of precursors is paramount acs.orgnih.gov.

While specific examples of this compound being directly radiolabeled or used as a radiolabeling agent are not found, its chemical properties position it as a versatile intermediate in the synthesis of complex molecules that may subsequently be used in radiolabeling applications.

Role in Supramolecular Chemistry

This compound and its derivatives play a role in supramolecular chemistry, a field focused on the study of non-covalent interactions between molecules wikipedia.org. These interactions, such as hydrogen bonding, pi-pi stacking, and halogen bonding, are crucial for the self-assembly of molecular structures with specific functions wikipedia.orgunige.ch.

Research has demonstrated the use of azulene derivatives, including those with halogen substitutions, in the construction of supramolecular assemblies. For example, studies have investigated halogen-bonded supramolecular assemblies constructed from azulene derivatives and perfluorinated di-/triiodobenzenes rsc.orgrsc.org. In these studies, azulene derivatives, such as 1,3-azulenedicarboxaldehyde (B8722848) and 1,3-bis(4-pyridyl)azulene, acted as halogen bond acceptors, forming co-crystals with perfluorinated aromatic compounds rsc.orgrsc.orgresearchgate.net. The azulene moiety itself was found to play a unique organizing role in stabilizing these supramolecular aggregates through pi-pi stacking interactions rsc.orgrsc.org.

The synthesis of 2-iodoazulenes, as a means to functionalize the azulene core, is also relevant to supramolecular chemistry. The ability to introduce iodine at the 2-position of azulene provides a handle for further chemical modifications, enabling the creation of more complex azulene-based building blocks for supramolecular architectures researchgate.netacs.org. These building blocks can then be designed to participate in various non-covalent interactions, leading to ordered assemblies.

The specific structural and electronic properties of azulene, such as its bipolar structure and fluorescent properties, make it an intriguing component for multifunctional molecular materials and polymers rsc.org. By incorporating functionalized azulenes, like this compound, into larger structures, researchers can engineer materials with tailored properties for applications in crystal engineering, molecular recognition, and the development of advanced materials researchgate.neticoscdn.roresearchgate.net.

Data Table: Azulene Derivatives in Supramolecular Assemblies

Azulene DerivativeInteraction Type(s)Role in AssemblyReference(s)
1,3-AzulenedicarboxaldehydeHalogen bonding (acceptor), π–π stackingStabilizes supramolecular aggregates through non-covalent interactions rsc.orgrsc.orgresearchgate.net
1,3-Bis(4-pyridyl)azuleneHalogen bonding (acceptor), π–π stackingStabilizes supramolecular aggregates through non-covalent interactions rsc.orgrsc.orgresearchgate.net
2,6-DiiodoazulenePotential for dehalogenative coupling on surfacesForms porous structures on Au(111) via surface-mediated dehalogenative coupling researchgate.net

Compound Name Table:

Compound Name
This compound
1,3-Azulenedicarboxaldehyde
1,3-Bis(4-pyridyl)azulene
2,6-Diiodoazulene
Azulen-2-ylboronic acid pinacol ester
Perfluorinated di-/triiodobenzene
1,2-Ditfb
1,4-Ditfb
1,3,5-Titfb

References:

rsc.org Ion, A. E., Maxim, C., Hanganu, A., Dogaru, A., & Nica, S. (2023). Halogen bonded supramolecular assemblies constructed from azulene derivatives and perfluorinated di-/triiodobenzenes. CrystEngComm, 25(30), 5243-5261. researchgate.net Ion, A. E., Maxim, C., Hanganu, A., Dogaru, A., & Nica, S. (2023). Halogen bonded supramolecular assemblies constructed from azulene derivatives and perfluorinated di-/triiodobenzenes. ResearchGate. rsc.org Ion, A. E., Maxim, C., Hanganu, A., Dogaru, A., & Nica, S. (2023). Halogen bonded supramolecular assemblies constructed from azulene derivatives and perfluorinated di-/triiodobenzenes. RSC Publishing. researchgate.net Narita, M., & Hashmi, A. S. K. (2018). Synthesis of 2-Iodoazulenes by the Iododeboronation of Azulen-2-ylboronic Acid Pinacol Esters with Copper(I) Iodide. The Journal of Organic Chemistry, 83(3), 1298-1303. acs.org Neumann, C. N., & Ritter, T. (2018). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 51(11), 2575-2586. researchgate.net Nica, S. (n.d.). Metalla-supramolecular assemblies and crystal engineering. ICOS. moravek.com Moravek, Inc. (n.d.). What Exactly Is Radiolabeling? acs.org Wunsch, J. F., Sommer, H. M., Kohl, S. J., & Hashmi, A. S. K. (2025). Building Block for 2‐Functionalized Azulenes. Chemistry – A European Journal, 31(13). nih.gov Xu, W., Zhao, J., Li, X., & Liu, Y. (2019). Selective [5 + 1] and [5 + 2] Cycloaddition of Ynamides or Propargyl Esters with Benzo[d]isoxazoles via Gold Catalysis. Organic Letters, 21(7), 2488-2492. wikipedia.org Wikipedia. (n.d.). Supramolecular chemistry. unige.ch UNIGE - The Matile Group. (n.d.). Welcome to our web site. uochb.cz Marek, A. Group. (n.d.). Synthesis of Radiolabeled Compounds.

(Note: The prompt requested specific sections only. Information on radiolabeling is inferred from the general utility of halogenated compounds in synthesis, as direct applications of this compound were not explicitly found in the provided snippets.)##

The chemical compound this compound, characterized by the presence of an iodine atom at the second position of the azulene ring system, serves as a valuable intermediate in various chemical syntheses. Its unique electronic and structural properties, derived from the azulene core, combined with the reactivity of the carbon-iodine bond, make it a versatile building block for advanced materials and complex molecular architectures. While specific applications are still emerging, its utility is evident in its potential roles within radiolabeling chemistry and supramolecular chemistry.

Applications in Radiolabeling Chemistry

Radiolabeling is a pivotal technique used in medical diagnostics, drug development, and biological research to trace the movement and fate of molecules within complex systems moravek.com. This process involves incorporating radioactive isotopes into specific atoms of a target molecule, allowing for detection and quantification through various imaging modalities moravek.com.

While direct applications of this compound in radiolabeling are not extensively detailed in the provided literature, its chemical structure suggests significant potential as a precursor or intermediate. The carbon-iodine bond in this compound is highly amenable to a range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings researchgate.netacs.org. These reactions are fundamental for constructing carbon-carbon bonds and are frequently employed to synthesize complex organic molecules, including those designed for radiolabeling.

The synthesis of 2-iodoazulenes, often achieved through methods like the iododeboronation of azulen-2-ylboronic acid pinacol esters, highlights the compound's role as an accessible building block researchgate.netacs.org. Such accessible precursors are crucial for the efficient development of novel radiotracers acs.orgnih.gov. The iodine atom itself can also be a site for radioiodination, a common method for introducing radioactive iodine isotopes, although specific protocols for this compound are not detailed. Therefore, this compound can be envisioned as a key intermediate in multi-step syntheses leading to radiolabeled compounds, where the azulene core imparts specific properties to the final radiotracer.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of discrete molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and halogen bonding wikipedia.org. These interactions are fundamental to molecular self-assembly and the construction of ordered structures with emergent properties wikipedia.orgunige.ch.

The synthesis of this compound provides a means to introduce a reactive handle onto the azulene framework, enabling further functionalization and the creation of more elaborate building blocks for supramolecular architectures researchgate.netacs.org. These modified azulene units can then be strategically designed to participate in specific non-covalent interactions, facilitating the directed assembly of complex structures. The inherent electronic and photophysical properties of azulene, such as its bipolar nature and fluorescence, make it an attractive component for developing multifunctional molecular materials and engineered supramolecular systems rsc.orgicoscdn.ro.

Data Table: Azulene Derivatives in Supramolecular Assemblies

Azulene DerivativeKey Interaction(s) InvolvedRole in Supramolecular AssemblyPrimary Reference(s)
1,3-AzulenedicarboxaldehydeHalogen bonding, π–π stackingActs as a halogen bond acceptor; stabilizes aggregates via π–π interactions rsc.orgrsc.orgresearchgate.net
1,3-Bis(4-pyridyl)azuleneHalogen bonding, π–π stackingActs as a halogen bond acceptor; stabilizes aggregates via π–π interactions rsc.orgrsc.orgresearchgate.net
2,6-DiiodoazuleneSurface-mediated couplingForms porous structures on Au(111) surfaces researchgate.net

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalystSolventYield (%)Purity Control Step
AlCl₃-mediated iodinationAlCl₃CH₂Cl₂~43*Column chromatography
Miyaura–Suzuki precursorPd(0)THF~60†Recrystallization
*Based on 1.87 mmol scale ; †From 2-azulene boronate synthesis .

How does the reactivity of this compound compare to other halogenated azulenes in cross-coupling reactions?

(Advanced)
Methodological Answer:
this compound exhibits lower reactivity in Stille and Suzuki-Miyaura couplings compared to bromo- or chloroazulenes due to stronger C–I bond stability. However, its use in Pd-catalyzed reactions with tributylstannyl reagents (e.g., Scheme 26 ) requires:

  • High catalyst loading : Pd(PPh₃)₄ (5–10 mol%) to overcome sluggish oxidative addition.
  • Copper additives : CuI enhances transmetallation efficiency in Stille couplings .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) improve iodine displacement kinetics.

Key Consideration : Contrast reactivity data by comparing coupling rates (e.g., 2-bromoazulene vs. This compound) under identical conditions to isolate electronic effects .

What strategies address challenges in electrophilic substitution at the 2-position of this compound?

(Advanced)
Methodological Answer:
The 2-position’s electron-deficient nature hinders further substitution. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., boronate esters) to steer reactivity .
  • Metal catalysis : Use Pd(0) or Ni(0) to mediate C–H activation, bypassing iodination limitations .
  • Microwave-assisted synthesis : Enhance reaction kinetics for sluggish substitutions .

Experimental Design : Pre-functionalize azulene with electron-donating groups (e.g., –OMe) before iodination to modulate reactivity .

How can researchers resolve contradictions in reported reactivity data for this compound?

(Advanced)
Methodological Answer:
Contradictions often arise from variations in solvent polarity, catalyst loadings, or purification methods. To resolve discrepancies:

Systematic replication : Reproduce conflicting studies under standardized conditions (e.g., fixed Pd:Cu ratios in Stille reactions) .

Multivariate analysis : Use DOE (Design of Experiments) to isolate variables (e.g., temperature, solvent) affecting yield .

Spectroscopic validation : Compare NMR/HRMS data across studies to confirm product identity .

Example : Discrepancies in Miyaura–Suzuki yields may stem from differing boronate precursor purity .

What spectroscopic techniques are most effective for characterizing this compound derivatives?

(Basic)
Methodological Answer:

  • ¹H/¹³C NMR : Identify regioselectivity via aromatic proton splitting patterns (e.g., 2-substitution vs. 1- or 3-) .
  • HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy.
  • UV-Vis : Monitor electronic effects of iodine substitution on azulene’s absorption maxima (~580 nm) .

Data Interpretation Tip : Compare experimental NMR shifts with DFT-calculated chemical shifts to validate structural assignments .

How can the FINER criteria guide research on this compound’s electronic properties?

(Methodological)
Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Feasible : Use computational methods (DFT) to predict electronic effects before lab work.
  • Novel : Explore unexplored applications (e.g., organic semiconductors) .
  • Relevant : Link findings to broader azulene-based material design (e.g., non-linear optics).

Ethical Note : Ensure safe handling of iodine waste per institutional guidelines .

What experimental designs study iodine’s impact on azulene’s aromaticity?

(Advanced)
Methodological Answer:

  • NICS (Nucleus-Independent Chemical Shift) calculations : Quantify aromaticity via magnetic criteria .
  • X-ray crystallography : Analyze bond-length alternation in this compound vs. parent azulene.
  • Electrochemical studies : Measure redox potentials to assess iodine’s electron-withdrawing effects .

Data Contradiction Management : Reconcile computational (NICS) and experimental (X-ray) data by cross-validating with resonance Raman spectroscopy .

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